![molecular formula C20H23N3O5 B3485013 1-{4-[4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinyl]phenyl}ethanone CAS No. 331978-25-7](/img/structure/B3485013.png)
1-{4-[4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinyl]phenyl}ethanone
Description
The compound “1-{4-[4-(4-hydroxy-3-methoxy-5-nitrobenzyl)-1-piperazinyl]phenyl}ethanone” is a complex organic molecule. It contains several functional groups, including a ketone, a phenyl group, a piperazine ring, a methoxy group, a nitro group, and a hydroxy group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperazine ring and phenyl group would likely contribute to the overall rigidity of the molecule, while the nitro, methoxy, and hydroxy groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the hydroxy group could be esterified . The piperazine ring could also undergo various substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of different functional groups. For example, the presence of a nitro group could make the compound more acidic, while the presence of a piperazine ring could make it more basic .properties
IUPAC Name |
1-[4-[4-[(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-14(24)16-3-5-17(6-4-16)22-9-7-21(8-10-22)13-15-11-18(23(26)27)20(25)19(12-15)28-2/h3-6,11-12,25H,7-10,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYNCVKTPZQXJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132724 | |
Record name | 1-[4-[4-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methyl]-1-piperazinyl]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331978-25-7 | |
Record name | 1-[4-[4-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methyl]-1-piperazinyl]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331978-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-[4-[(4-Hydroxy-3-methoxy-5-nitrophenyl)methyl]-1-piperazinyl]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501132724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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